5-Iodobenzo[d]thiazol-2-amine
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Overview
Description
5-Iodobenzo[d]thiazol-2-amine: is a heterocyclic organic compound with the molecular formula C7H5IN2S. It consists of a benzothiazole ring substituted with an iodine atom at the 5-position and an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodobenzo[d]thiazol-2-amine typically involves the cyclization of aniline derivatives with ammonium thiocyanate in the presence of an oxidizing agent. One common method is the electrosynthesis approach, which is considered environmentally friendly and efficient. This method uses sodium bromide as both an electrolyte and a brominating agent in isopropyl alcohol (i-PrOH) as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Iodobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: 5-Iodobenzo[d]thiazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs with antimicrobial, antiviral, and anticancer properties .
Medicine: The compound’s derivatives are being explored for their therapeutic potential. For instance, some derivatives have demonstrated anti-inflammatory and neuroprotective effects, making them candidates for treating various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Iodobenzo[d]thiazol-2-amine and its derivatives involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and reducing inflammation .
Comparison with Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities, used in drug development for its antimicrobial and anti-inflammatory properties.
Benzothiazole: The parent compound of 5-Iodobenzo[d]thiazol-2-amine, widely used in the synthesis of various heterocyclic compounds.
Uniqueness: this compound is unique due to the presence of the iodine atom, which enhances its reactivity and allows for the synthesis of a wide range of derivatives. This iodine substitution also imparts specific electronic properties, making it valuable in materials science and medicinal chemistry .
Properties
Molecular Formula |
C7H5IN2S |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
5-iodo-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H5IN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) |
InChI Key |
HBKAZWYVBDIPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(S2)N |
Origin of Product |
United States |
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